羟乙基纤维素

描述

Hydroxyethyl cellulose (HEC) is a water-soluble polymer derived from cellulose, a naturally occurring polymer found in plants. It is commercially available in a variety of forms, including powder, granules, and solutions. HEC is used in a variety of industries, including cosmetics, pharmaceuticals, and food. It is also used in laboratory experiments to study the properties of cellulose and its derivatives.

科学研究应用

石油和天然气行业

HEC 由于其优异的悬浮性、强大的增稠性能和显著的堵塞效果,在石油和天然气行业得到广泛应用 . 它用于钻井液以提高性能、增加持水量和提高采油率 .

生物医学应用

HEC 及其衍生物在生物医学领域已找到应用,特别是在组织工程、伤口敷料和药物递送系统中 . 它用于创建这些应用所需的具有不同微观结构和特性的材料 .

制药行业

HEC 和甲基纤维素经常与疏水性药物一起用于胶囊制剂中,以改善药物在胃肠液中的溶解度 . 此过程称为亲水化 .

化妆品行业

HEC 在化妆品行业中得到广泛应用。 由于其改善质地和稳定性的能力,它存在于许多产品中 .

清洁剂和家用产品

HEC 由于其优异的溶解性和非离子性,是清洁剂和其他家用产品的常见成分 .

食品行业

HEC 用作许多食品中的增稠剂、粘合剂、润滑剂和流变改性剂 .

建筑行业

作用机制

Target of Action

Hydroxyethyl cellulose (HEC) is a non-ionic surfactant widely used in various industries due to its excellent suspensibility, robust viscosifying properties, and distinguished plugging effect . It primarily targets the solid surfaces it interacts with, acting as a thickening agent, stabilizer, emulsifier, or dispersant . In pharmaceutical applications, it is often used as a carrier gel for hydrophobic drugs in capsule formulations, improving the drugs’ dissolution in gastrointestinal fluids .

Biochemical Pathways

It is known that hec can enhance the performance of certain materials by blending with them . The modification of HEC, such as the introduction of hydrophobic groups, can effectively improve its surfactant performance .

Pharmacokinetics

It remains insoluble in organic solvents, leading to the formation of pores due to the weakened molecular bonds in regions where acetone, part of the solvent in which HEC dissolves, is present .

Result of Action

The result of HEC’s action is largely dependent on its application. In the oil and gas industry, for example, the viscosifying ability of HEC is significantly improved, and the oil displacement effect is remarkable after its modification .

Action Environment

The action of HEC can be influenced by environmental factors. For instance, the direct application of HEC faces challenges such as high dosage, suboptimal temperature resistance, and slow degradation . Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application .

未来方向

Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application . The viscosifying ability of the material is significantly improved, and the oil displacement effect is remarkable after the modification of HEC .

生化分析

Biochemical Properties

Hydroxyethyl cellulose plays a significant role in biochemical reactions, primarily as a thickening and stabilizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, hydroxyethyl cellulose can enhance the dissolution of hydrophobic drugs in gastrointestinal fluids by forming a viscous gel-like dispersion . This interaction is primarily through hydrogen bonding, which helps in the stabilization and prolonged release of drugs.

Cellular Effects

Hydroxyethyl cellulose has been shown to increase cell viability and stimulate cell growth . It significantly enhances cell proliferation at high concentrations. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, hydroxyethyl cellulose can modulate the expression of genes involved in cell growth and differentiation, thereby promoting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, hydroxyethyl cellulose exerts its effects through hydrogen bonding and hydrophobic interactions . It acts as a drug carrier or microsphere, entrapping other drug molecules and forming a viscous gel-like dispersion. This enables the diffusion of drugs across biological membranes. Additionally, hydroxyethyl cellulose can interact with solid surfaces, thickening and prolonging the formation time of water-retaining films.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyethyl cellulose can change over time. The compound is known for its stability and slow degradation . Long-term studies have shown that hydroxyethyl cellulose maintains its thickening and stabilizing properties over extended periods. Its effectiveness can be influenced by factors such as temperature and pH, which may affect its stability and degradation rate.

Dosage Effects in Animal Models

The effects of hydroxyethyl cellulose vary with different dosages in animal models. Studies have shown that at low to moderate doses, hydroxyethyl cellulose is well-tolerated and does not exhibit toxic effects . At high doses, it may cause adverse effects such as gastrointestinal disturbances. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to avoid toxicity.

Metabolic Pathways

Hydroxyethyl cellulose is involved in various metabolic pathways, primarily related to its role as a drug carrier . It interacts with enzymes and cofactors involved in drug metabolism, influencing the metabolic flux and levels of metabolites. The compound’s ability to form stable complexes with drugs can modulate their metabolism and enhance their therapeutic efficacy.

Transport and Distribution

Within cells and tissues, hydroxyethyl cellulose is transported and distributed through interactions with transporters and binding proteins . Its water-soluble nature allows it to be easily distributed in aqueous environments. The compound’s localization and accumulation can be influenced by its molecular weight and degree of substitution, which affect its solubility and interaction with cellular components.

Subcellular Localization

Hydroxyethyl cellulose’s subcellular localization is primarily in the cytoplasm, where it exerts its thickening and stabilizing effects . The compound does not typically undergo significant post-translational modifications or targeting to specific organelles. Its activity and function are largely dependent on its ability to form hydrogen bonds and interact with other biomolecules in the cytoplasmic environment.

属性

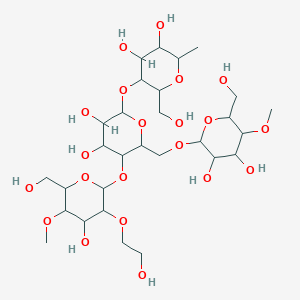

IUPAC Name |

5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSZBVAUYPTXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873934 | |

| Record name | 2-O-(2-Hydroxyethyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9004-62-0 | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。